6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
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Overview
Description
6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a chemical compound that has been the subject of various studies due to its potential physiological and biological activities . It is an important core structure in drug design and synthetic chemistry .
Synthesis Analysis
The synthesis of this compound derivatives has been achieved through a three-component reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as an efficient catalyst in ethanol under reflux . This method has the advantages of high yield of the desired products, reusability of the catalyst, and effortless workup step without using chromatography .Molecular Structure Analysis
The molecular structure of this compound is complex, with several key structural units. The compound contains isoindolinone and quinazolinone moieties, which are important core structures in many natural products as well as important pharmaceuticals .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound derivatives are complex and involve several steps. The process is initiated by a cyclocondensation of 2-aminobenzamides with 2-bromobenzaldehydes, followed by a Pd-catalyzed cyclocarbonylation of the in situ formed 2,3-dihydroquinazolin-4 (1 H )-ones with CO (1 atm) .Scientific Research Applications
Novel Synthetic Methodologies
A significant application of 6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is found in synthetic chemistry. Sashidhara et al. (2012) describe a straightforward and efficient procedure for constructing this compound and its derivatives. This method is notable for its versatility, use of readily available starting materials, and efficiency in creating a complex core in a single operation (Sashidhara et al., 2012).
Green Synthesis Approaches
Lu et al. (2014) report on a mild, green, and facile method for synthesizing this compound derivatives, using ionic liquids as green media. This method is particularly significant for its potential in creating a new library of alkaloids with biomedical applications (Lu et al., 2014).
Biomedical Screening and TNF-α Inhibition
The compound and its derivatives have been investigated for their biomedical properties. Kumar et al. (2011) highlight a synthesis method that yields novel inhibitors of TNF-α in vitro, demonstrating the compound's potential in medical research (Kumar et al., 2011).
Hepatitis B Virus Inhibition
Another notable application is in virology, specifically in inhibiting the Hepatitis B Virus (HBV). Zhang et al. (2015) synthesized derivatives of this compound, identifying them as potent inhibitors of HBV capsid assembly. This discovery is crucial for developing new antiviral drugs (Zhang et al., 2015).
Future Directions
The study of the synthesis and application of fusing two combinations of isoindolo-quinazolinone derivatives requires scientists’ attention in recent years . Although different valuable synthetic procedures have been developed by researchers using different methods and catalysts to prepare these analogs, a number of handicaps still remain . Therefore, the development of a simple, efficient, and green method to synthesize indoloquinazoline would be attractive .
properties
IUPAC Name |
6-cyclopropyl-6aH-isoindolo[2,3-a]quinazoline-5,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-13-6-2-1-5-12(13)16-19(11-9-10-11)18(22)14-7-3-4-8-15(14)20(16)17/h1-8,11,16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZVIZENMOLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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